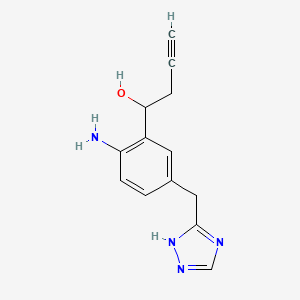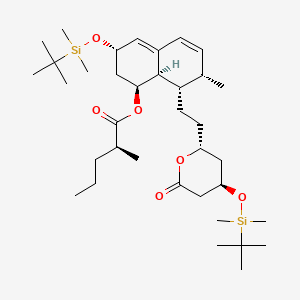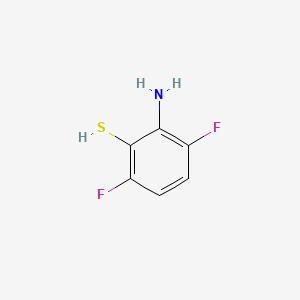
4-Hydroxy Mexiletine-d6 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy Mexiletine-d6 Hydrochloride is a deuterated analogue of 4-Hydroxy Mexiletine Hydrochloride, which is a metabolite of Mexiletine. Mexiletine is a class 1B antiarrhythmic agent used to treat ventricular arrhythmias. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-Hydroxy Mexiletine-d6 Hydrochloride typically involves the deuteration of Mexiletine. The process includes the following steps:
Starting Material: The synthesis begins with 2,6-xylenol.
Deuteration: The hydrogen atoms in the molecule are replaced with deuterium atoms using deuterated reagents.
Hydroxylation: The hydroxyl group is introduced at the 4-position of the aromatic ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes:
Bulk Deuteration: Using deuterated reagents in large quantities.
Automated Hydroxylation: Employing automated systems to introduce the hydroxyl group efficiently.
Purification: Utilizing advanced purification techniques such as crystallization and chromatography to achieve high purity.
化学反应分析
Types of Reactions
4-Hydroxy Mexiletine-d6 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aromatic ring can undergo reduction reactions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-keto Mexiletine-d6.
Reduction: Formation of reduced aromatic derivatives.
Substitution: Formation of various substituted Mexiletine-d6 derivatives.
科学研究应用
4-Hydroxy Mexiletine-d6 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the metabolic pathways of Mexiletine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Mexiletine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
作用机制
4-Hydroxy Mexiletine-d6 Hydrochloride, like its parent compound Mexiletine, inhibits the inward sodium current required for the initiation and conduction of impulses in cardiac cells. This inhibition reduces the rate of rise of the action potential, thereby stabilizing the cardiac membrane and preventing arrhythmias. The deuterated form allows for detailed studies of the drug’s interaction with sodium channels and its pharmacokinetics .
相似化合物的比较
Similar Compounds
Mexiletine Hydrochloride: The non-deuterated form used clinically for treating arrhythmias.
4-Hydroxy Mexiletine Hydrochloride: The non-deuterated metabolite of Mexiletine.
Lidocaine: Another class 1B antiarrhythmic agent with similar pharmacological properties
Uniqueness
4-Hydroxy Mexiletine-d6 Hydrochloride is unique due to its stable isotope labeling, which provides several advantages:
Enhanced Stability: The deuterium atoms confer greater stability to the compound.
Detailed Studies: Allows for precise metabolic and pharmacokinetic studies.
Reduced Metabolic Rate: Deuterium substitution often results in a slower metabolic rate, providing longer-lasting effects.
属性
CAS 编号 |
1330053-55-8 |
|---|---|
分子式 |
C11H18ClNO2 |
分子量 |
237.757 |
IUPAC 名称 |
4-(2-amino-1,1,2,3,3,3-hexadeuteriopropoxy)-3,5-dimethylphenol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12;/h4-5,9,13H,6,12H2,1-3H3;1H/i3D3,6D2,9D; |
InChI 键 |
UFIVTPUSDCYBQT-VKSHDIKHSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(C)N)C)O.Cl |
同义词 |
4-(2-Aminopropoxy)-3,5-dimethylphenol-d6 Hydrochloride; KOE 2127CL-d6; _x000B_p-Hydroxymexiletine-d6; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8S,13S,14S,17S)-13,17-Dimethyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B589800.png)
![1-(3,4-Dichlorophenyl)-2-[(3-methoxyphenyl)methyl-(trideuteriomethyl)amino]ethanol](/img/structure/B589807.png)

amino}ethan-1-ol](/img/structure/B589810.png)




![disodium;3-[[2-acetamido-4-[[4-[3-acetamido-4-[(3-sulfonatophenyl)diazenyl]anilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]benzenesulfonate](/img/structure/B589818.png)
